3-Amino-3-(2,5-dichlorothiophen-3-YL)propanoic acid
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Overview
Description
3-Amino-3-(2,5-dichlorothiophen-3-YL)propanoic acid is a chemical compound with the molecular formula C7H7Cl2NO2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dichlorothiophen-3-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorothiophene and an amino acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dioxane, and catalysts such as sodium carbonate.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, which forms the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,5-dichlorothiophen-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(2,5-dichlorothiophen-3-YL)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,5-dichlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)propanoic acid: A similar compound with a different functional group.
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
3-Amino-3-(2,5-dichlorothiophen-3-YL)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7Cl2NO2S |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12) |
InChI Key |
ZRBHRNUMNGNIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(CC(=O)O)N)Cl)Cl |
Origin of Product |
United States |
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